molecular formula C7H6Cl2 B572148 2,3-Dichlorotoluene-4,5,6-d3 CAS No. 1219798-57-8

2,3-Dichlorotoluene-4,5,6-d3

Cat. No.: B572148
CAS No.: 1219798-57-8
M. Wt: 164.043
InChI Key: GWLKCPXYBLCEKC-NRUYWUNFSA-N
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Description

2,3-Dichlorotoluene-4,5,6-d3 is a deuterated derivative of 2,3-dichlorotoluene, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used as a stable isotope-labeled standard in various analytical applications, particularly in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichlorotoluene-4,5,6-d3 typically involves the chlorination of toluene followed by deuteration. The process can be summarized as follows:

    Chlorination: Toluene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,3-dichlorotoluene.

    Deuteration: The 2,3-dichlorotoluene is then subjected to deuteration using deuterium gas or deuterated reagents under specific conditions to replace the hydrogen atoms in the methyl group with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorotoluene-4,5,6-d3 can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other groups such as hydroxyl or amino groups.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia under reflux conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of 2,3-dihydroxytoluene or 2,3-diaminotoluene.

    Oxidation: Formation of 2,3-dichlorobenzoic acid or 2,3-dichlorobenzaldehyde.

    Reduction: Formation of 2-chlorotoluene or toluene.

Scientific Research Applications

2,3-Dichlorotoluene-4,5,6-d3 is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dichlorotoluene-4,5,6-d3 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.

    Pathways Involved: It can undergo metabolic transformations through oxidation and reduction reactions, leading to the formation of various metabolites. .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorotoluene: The non-deuterated version of the compound.

    2,6-Dichlorotoluene: Another isomer with chlorine atoms at the 2 and 6 positions.

    2,4-Dichlorotoluene: An isomer with chlorine atoms at the 2 and 4 positions.

Uniqueness

2,3-Dichlorotoluene-4,5,6-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful as an isotopic standard in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracing in various studies .

Properties

IUPAC Name

1,2-dichloro-3,4,5-trideuterio-6-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3/i2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLKCPXYBLCEKC-NRUYWUNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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